1,1-Dicyclopropylethylene
Overview
Description
1,1-Dicyclopropylethylene is a compound that features a unique structure with two cyclopropyl groups attached to a double bond. This structure has been the subject of various studies due to its interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of compounds related to 1,1-dicyclopropylethylene has been explored in several studies. For instance, the synthesis of 1-(dihalomethylene)spiropentanes has been achieved through the reaction of diarylvinylidenecyclopropanes with dihalocarbenes, which involves cyclopropanation of vinylidenecyclopropanes. This reaction yields high yields of the spiropentanes, indicating the efficiency of the process .
Molecular Structure Analysis
The molecular structure of 1,1-dicyclopropylethylene derivatives has been studied through various polymerization reactions. For example, the radical polymerization of 1-(4-substituted phenyl)-1-cyclopropylethylene has been investigated, revealing that the polymer structure consists only of units formed by selective 1,5-ring-opening polymerization .
Chemical Reactions Analysis
Chemical reactions involving 1,1-dicyclopropylethylene have shown interesting outcomes. The compound has been found to undergo cycloaddition with tetracyanoethylene (TCNE), leading to the formation of both cyclobutane and vinylcyclopentane derivatives. The preference for the type-II reaction, which yields the vinylcyclopentane derivative, has been observed in certain disubstituted substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1-dicyclopropylethylene and its derivatives have been deduced from their behavior in various reactions. For instance, the polymerization of 1,1-dicyclopropylethylene with radical initiators suggests a ring-opening isomerization polymerization mechanism, which is supported by IR and NMR spectroscopy studies of the polymer structure .
Scientific Research Applications
Chemical Reactions and Synthesis 1,1-Dicyclopropylethylene has been involved in a variety of chemical reactions and synthesis processes. For instance, its reaction with pentacarbonyliron results in novel carbon monoxide insertion coupled with double cyclopropane ring-opening, producing specific iron complexes (Ben-Shoshan & Sarel, 1969). Furthermore, it undergoes radical isomerization polymerization, a process that has been studied using different initiators, leading to the formation of polymers with distinct structures (Kennedy, Elliott, & Butler, 1968).
Molecular Transformations The compound's high nucleophilicity has been demonstrated through various transformations, including dichloromethylenation and carbethoxymethylenation reactions. These transformations highlight the chemical versatility and reactivity of 1,1-dicyclopropylethylene (Nefedov, Dolgii, Shvedova, & Shafran, 1972).
Photochemical Studies Photochemical reactions involving 1,1-dicyclopropylethylene have been investigated, such as the formation of specific ethylene derivatives under certain conditions. This highlights its role in photochemical processes and potential applications in photolithography or photochemical synthesis (Tomioka & Kanda, 1990).
Thermal Isomerization Studies The compound's behavior under thermal conditions has been a subject of study, particularly its isomerization to form 1-cyclopropylcyclopentene. This type of research is crucial in understanding the stability and reactivity of organic compounds under various temperature conditions (Branton & Frey, 1966).
Cycloaddition Reactions 1,1-Dicyclopropylethylene has been used in cycloaddition reactions, illustrating its utility in synthetic organic chemistry. These reactions often result in the formation of complex structures, showing the compound's potential in synthesizing new materials or pharmaceuticals (Nishida et al., 1991).
Reactions with Singlet Oxygen and Mimics Studies have also been conducted on its reactions with singlet oxygen and mimics, further contributing to the understanding of its chemical properties and potential applications in areas like photooxidation processes (Alume, 1996).
Safety And Hazards
The safety data sheet for 1,1-Dicyclopropylethylene indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . Use should be only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn .
properties
IUPAC Name |
1-cyclopropylethenylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-6(7-2-3-7)8-4-5-8/h7-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSODBXHNSSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231624 | |
Record name | 1,1'-Vinylidenebiscyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dicyclopropylethylene | |
CAS RN |
822-93-5 | |
Record name | 1,1′-Ethenylidenebis[cyclopropane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Vinylidenebiscyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Vinylidenebiscyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-vinylidenebiscyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-VINYLIDENEBISCYCLOPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTV4P2RB2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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